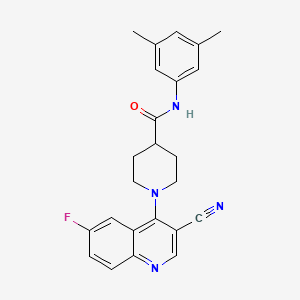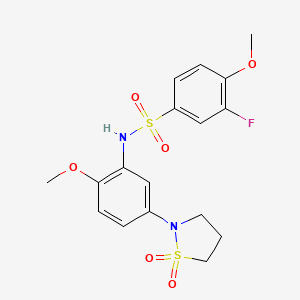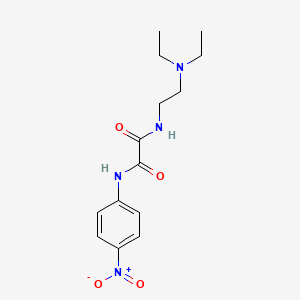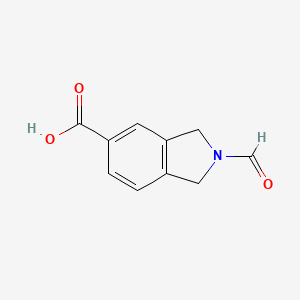![molecular formula C19H17N3O2S B2479092 N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-80-3](/img/structure/B2479092.png)
N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Biological Activity
Research into the synthesis of complex heterocyclic compounds often focuses on their potential biological activities. For example, the study on the synthesis and biological activity of pyridine-2-carboxaldehyde thiosemicarbazone derivatives illustrates the process of creating molecules with potential antineoplastic activity against specific leukemia models (Liu et al., 1996). Such research demonstrates the broader category into which our compound might fit, emphasizing the importance of synthetic organic chemistry in developing new therapeutic agents.
Imaging Agents for Cancer Diagnosis
Another significant application of complex organic molecules is in the development of imaging agents for medical diagnostics. The synthesis of [18F]SU11248, a potential PET tracer for imaging cancer tyrosine kinase, is an example of how novel compounds are developed for use in positron emission tomography (PET) to visualize biological processes at the molecular level (Ji-Quan Wang et al., 2005). This illustrates the application of complex molecules in enhancing the detection and understanding of diseases such as cancer.
Optical Properties for Sensitization Applications
The exploration of compounds for their optical properties, particularly in the sensitization of luminescence of lanthanide ions, represents another research area. A study on ZnS nanoparticles sensitizing the luminescence of capping-ligand-bound lanthanide ions shows the potential for creating advanced materials with specific optical properties for use in various technological applications (Rodney A. Tigaa et al., 2017). This kind of research could be relevant for developing new materials for optical devices or sensors, where the compound might serve as a structural analogue or a precursor.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-6-7-16-15(22-12)10-17(24-16)19(23)20-8-9-25-18-11-21-14-5-3-2-4-13(14)18/h2-7,10-11,21H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYQJDYMGOXABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2479010.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)

![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)

